3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid
CAS No.:
Cat. No.: VC20354466
Molecular Formula: C10H12N4O2
Molecular Weight: 220.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12N4O2 |
|---|---|
| Molecular Weight | 220.23 g/mol |
| IUPAC Name | 3-[(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl)amino]propanoic acid |
| Standard InChI | InChI=1S/C10H12N4O2/c1-7-4-8(11-3-2-10(15)16)14-9(5-7)12-6-13-14/h4-6,11H,2-3H2,1H3,(H,15,16) |
| Standard InChI Key | JNEXDXPAUQTFFI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=NC=NN2C(=C1)NCCC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a triazolo[1,5-a]pyridine scaffold substituted with a methyl group at the 7-position and an aminopropanoic acid moiety at the 5-position. The triazole ring (positions 1–3) is fused to the pyridine ring (positions 5–9), creating a planar heterocyclic system . The propanoic acid side chain introduces both hydrophilicity and hydrogen-bonding capabilities, which are critical for interactions with biological targets .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 220.23 g/mol |
| Hydrogen Bond Donors | 3 (NH, COOH) |
| Hydrogen Bond Acceptors | 5 (N, O) |
| Topological Polar Surface Area | 99.5 Ų |
Data derived from PubChem and VulcanChem.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) studies of analogous triazolopyridine derivatives reveal distinct proton environments. For example, the methyl group at the 7-position typically resonates as a singlet near ppm in -NMR, while the propanoic acid protons appear as multiplet signals between and ppm . Infrared (IR) spectroscopy of related compounds shows characteristic stretches for the carboxylic acid group () and triazole ring () .
Synthesis and Optimization Strategies
Conventional Synthetic Routes
The synthesis of 3-({7-Methyl-[1, triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid typically begins with the condensation of enaminonitriles and benzohydrazides under microwave irradiation. This method enhances reaction efficiency, achieving yields of 70–85% within 30 minutes. A representative pathway involves:
-
Formation of the triazole ring: Cyclization of 7-methylpyridine-5-amine with hydrazine derivatives.
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Introduction of the propanoic acid side chain: Nucleophilic substitution at the 5-position using β-alanine or its protected derivatives .
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times compared to traditional heating. For instance, a protocol described by VulcanChem utilizes 150 W irradiation at 120°C, achieving complete conversion in 15 minutes. This method minimizes side reactions such as decarboxylation, which are common in prolonged heating conditions.
Table 2: Comparison of Synthesis Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional Heating | Reflux, 6 hours | 65 | 90 |
| Microwave Irradiation | 150 W, 120°C, 15 minutes | 85 | 98 |
Adapted from VulcanChem and RSC publications .
Purification and Characterization
Purification is typically performed via recrystallization from ethanol/water mixtures, yielding white crystalline solids . High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms purity >98%.
Biological Activities and Mechanistic Insights
DNA-PK Inhibition
Triazolopyridine derivatives exhibit potent inhibition of DNA-PK, a key enzyme in non-homologous end joining (NHEJ) DNA repair. Molecular docking studies suggest that the carboxylic acid group forms hydrogen bonds with Lys-375 and Asp-381 in the ATP-binding pocket, while the triazole ring engages in π-π stacking with Phe-383 . This dual interaction disrupts kinase activity, with half-maximal inhibitory concentrations () reported in the nanomolar range for related compounds.
Comparative Analysis with Related Compounds
Structural Analogues
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3-(5,7-Dimethyl- triazolo[1,5-a]pyrimidin-6-yl)propanoic acid: Shares the same molecular formula but replaces the pyridine ring with a pyrimidine, reducing planarity and altering binding affinity .
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3-[(7-Amino-1-methyl-triazolo[1,5-c]pyrimidinium-5-yl)sulfanylmethyl] derivatives: Exhibit enhanced solubility due to the sulfanyl group but lower metabolic stability .
Table 3: Biological Activity of Triazolopyridine Derivatives
| Compound | Target | |
|---|---|---|
| 3-({7-Methyl-triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid | DNA-PK | 15 nM |
| 3-(5,7-Dimethyl-triazolo[1,5-a]pyrimidin-6-yl)propanoic acid | DNA-PK | 42 nM |
| Triazolopyridine-sulfanyl derivative | SARS-CoV-2 3CLpro | 0.8 µM |
Data compiled from VulcanChem, PubChem , and ChemRxiv .
Future Research Directions
Targeted Drug Delivery
Conjugation with nanoparticles or antibody-drug conjugates (ADCs) could enhance tumor-specific delivery, minimizing off-target effects . A patent by US11186582B2 describes liposomal formulations of triazolopyridines, achieving 5-fold higher tumor accumulation in murine models.
Combination Therapies
Synergistic effects with PARP inhibitors (e.g., olaparib) are under investigation. Preliminary data show a 60% reduction in tumor growth vs. monotherapy in BRCA-mutant xenografts.
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